(1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride

Descripción

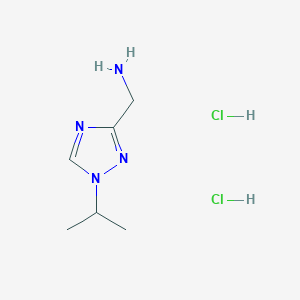

(1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine dihydrochloride is a triazole-based compound with a propan-2-yl (isopropyl) substituent at the 1-position of the triazole ring and a methanamine group at the 3-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₇H₁₄Cl₂N₄ (molecular weight: 225.12 g/mol) .

Propiedades

IUPAC Name |

(1-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-8-6(3-7)9-10;;/h4-5H,3,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANMRZYNHZYVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC(=N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that 1,2,4-triazole derivatives often interact with enzymes such as cytochrome p450. The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to changes in the function of the target proteins.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can affect the function of enzymes such as cytochrome p450, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Pharmacokinetics

It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties.

Actividad Biológica

The compound (1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride, often referred to as a triazole derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antimalarial activities, supported by various research findings and case studies.

The molecular formula of this compound is C6H12Cl2N4. It possesses a triazole ring that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to (1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

Research demonstrated that certain triazole derivatives exhibited IC50 values comparable to known anticancer agents. For example, derivatives with electron-withdrawing groups at specific positions on the aromatic ring displayed IC50 values as low as 0.48 µM against MCF-7 breast cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Triazole Derivative A | 0.48 | MCF-7 |

| Prodigiosin | 1.93 | MCF-7 |

| Doxorubicin | 2.78 | MCF-7 |

Flow cytometry analyses indicated that these compounds could induce apoptosis through caspase activation pathways .

Antimicrobial Activity

The antimicrobial properties of triazole compounds are well-documented. The (1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine derivative has shown effectiveness against various bacterial strains.

Research Findings

A study reported that similar triazole compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 16 µg/mL against resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 15 |

Antimalarial Activity

The antimalarial potential of triazole derivatives has also been explored. The compound's mechanism involves inhibition of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment.

Clinical Studies

Phase IIa clinical trials indicated that similar compounds could provide single-dose cures for Plasmodium falciparum malaria with a long half-life . However, efficacy against P. vivax was lower due to emerging resistance.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The primary distinction between (1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine dihydrochloride and its analogs lies in the substituent at the 1-position of the triazole ring. Key analogs include:

Key Observations:

- Steric and Lipophilic Effects : The isopropyl group in the target compound provides moderate steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or ethyl) or aromatic groups (e.g., phenyl). This balance may optimize membrane permeability in drug design .

- Positional Isomerism: Substituents at the 1- vs. 4-position (e.g., 1-methyl vs.

Physicochemical Properties

Notes:

- Dihydrochloride salts generally improve solubility over monohydrochlorides, critical for in vivo applications .

- Phenyl-substituted analogs exhibit lower solubility due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine dihydrochloride, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between a chloromethyl precursor (e.g., 1-chloro-2-propan-2-yl-1,2,4-triazole) and methanamine under basic conditions. A solvent such as DMF or DMSO, combined with a base like KCO, facilitates the reaction. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and a methanol/dichloromethane gradient. Yield optimization requires precise stoichiometric control of the amine and halide precursors, with reaction temperatures maintained at 60–80°C for 12–24 hours .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms the presence of the isopropyl group (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and triazole protons (δ 7.8–8.2 ppm).

- Mass Spectrometry (ESI-MS) : Validates the molecular ion peak [M+H] at m/z corresponding to CHClN.

- Elemental Analysis : Ensures stoichiometric agreement (e.g., C: 34.3%, H: 5.7%, N: 22.8%).

- HPLC-PDA : Monitors purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does the dihydrochloride salt form influence this?

- Methodological Answer : The dihydrochloride salt enhances solubility in polar solvents:

- Water : ~50 mg/mL at 25°C (pH 4–6).

- DMSO : ~100 mg/mL.

- Ethanol : Limited solubility (~10 mg/mL).

Salt formation reduces hygroscopicity compared to the free base, improving stability during storage. Solubility tests should be conducted at controlled pH and temperature to avoid decomposition .

Advanced Research Questions

Q. How can researchers address challenges in isolating high-purity (1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine dihydrochloride due to byproduct formation?

- Methodological Answer : Common byproducts include unreacted triazole derivatives or dimerized species. Strategies include:

- Reaction Optimization : Use excess methanamine (1.2–1.5 equiv.) and monitor progress via TLC (silica, ethyl acetate/hexane 1:1).

- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to resolve impurities.

- Crystallization Controls : Slow cooling (1°C/min) from hot ethanol/water mixtures minimizes co-precipitation of byproducts .

Q. What experimental strategies mitigate degradation of the dihydrochloride salt under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound is stable at pH 4–6. Buffered solutions (e.g., citrate-phosphate, 0.1 M) prevent acid-catalyzed decomposition.

- Thermal Stability : Store at –20°C under argon; avoid freeze-thaw cycles. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways via LC-MS.

- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the triazole ring .

Q. How does the substitution pattern on the triazole ring influence the compound's reactivity and potential biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at the triazole C3 position, enhancing nucleophilic attack in coupling reactions.

- Isopropyl Group : Improves lipophilicity (logP ~1.5), impacting membrane permeability in cellular assays.

- Biological Relevance : Analogues with similar substitution (e.g., 1,2,4-triazol-3-yl methanamines) show antimicrobial activity, suggesting structure-activity relationships (SAR) guided by steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.